molecular formula C7H11N3O2 B2531462 Methyl (1-methyl-1H-pyrazol-5-yl)glycinate CAS No. 2247206-98-8

Methyl (1-methyl-1H-pyrazol-5-yl)glycinate

Cat. No.: B2531462
CAS No.: 2247206-98-8
M. Wt: 169.184
InChI Key: HMEIXLDZGQAAQC-UHFFFAOYSA-N
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Description

Methyl (1-methyl-1H-pyrazol-5-yl)glycinate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This structural motif is often used as a core framework in various biologically active molecules, making it a significant compound in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-methyl-1H-pyrazol-5-yl)glycinate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methyl-1H-pyrazol-5-yl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (1-methyl-1H-pyrazol-5-yl)glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl (1-methyl-1H-pyrazol-5-yl)glycinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-methyl-1H-pyrazol-5-yl)glycinate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ester functional group allows for easy modification, making it a versatile intermediate in synthetic chemistry. Additionally, its pyrazole ring system provides a stable scaffold for the development of various bioactive molecules .

Properties

IUPAC Name

methyl 2-[(2-methylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-6(3-4-9-10)8-5-7(11)12-2/h3-4,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEIXLDZGQAAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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